molecular formula C17H19NO3 B4245451 N-(3-methoxyphenyl)-2-(2-methylphenoxy)propanamide

N-(3-methoxyphenyl)-2-(2-methylphenoxy)propanamide

Cat. No.: B4245451
M. Wt: 285.34 g/mol
InChI Key: ZSSGWXRZSDUQIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)-2-(2-methylphenoxy)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxy group attached to a phenyl ring, a methyl group attached to another phenyl ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-(2-methylphenoxy)propanamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-methoxyaniline with 2-methylphenol in the presence of a suitable catalyst to form the intermediate compound.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with propanoyl chloride under controlled conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-(2-methylphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(3-methoxyphenyl)-2-(2-methylphenoxy)propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Material Science: It is explored for its use in the synthesis of advanced materials with specific properties.

    Biological Studies: It is used in research to understand its interactions with biological systems and its potential therapeutic effects.

    Industrial Applications: It is investigated for its use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-(2-methylphenoxy)propanamide involves its interaction with specific molecular targets. The methoxy and methyl groups on the phenyl rings can influence its binding affinity to target proteins or enzymes. The amide moiety can participate in hydrogen bonding, enhancing its interaction with biological molecules. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxyphenyl)-2-(2-chlorophenoxy)propanamide
  • N-(3-methoxyphenyl)-2-(2-fluorophenoxy)propanamide
  • N-(3-methoxyphenyl)-2-(2-bromophenoxy)propanamide

Uniqueness

N-(3-methoxyphenyl)-2-(2-methylphenoxy)propanamide is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacological profiles and material properties compared to its analogs.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-(2-methylphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-12-7-4-5-10-16(12)21-13(2)17(19)18-14-8-6-9-15(11-14)20-3/h4-11,13H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSGWXRZSDUQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C)C(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methoxyphenyl)-2-(2-methylphenoxy)propanamide
Reactant of Route 2
Reactant of Route 2
N-(3-methoxyphenyl)-2-(2-methylphenoxy)propanamide
Reactant of Route 3
Reactant of Route 3
N-(3-methoxyphenyl)-2-(2-methylphenoxy)propanamide
Reactant of Route 4
Reactant of Route 4
N-(3-methoxyphenyl)-2-(2-methylphenoxy)propanamide
Reactant of Route 5
Reactant of Route 5
N-(3-methoxyphenyl)-2-(2-methylphenoxy)propanamide
Reactant of Route 6
Reactant of Route 6
N-(3-methoxyphenyl)-2-(2-methylphenoxy)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.